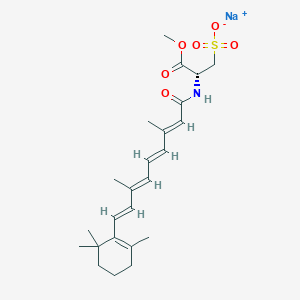
Sodium methyl N-retinoyl-L-cysteoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of sodium methyl N-retinoyl-L-cysteoate involves the coupling of acitretin with L-cysteic acid methyl ester through an amide bond . This process results in the formation of an amphiphilic surfactant that can self-assemble into micelles with high drug loading efficiency . The preparation of these micelles typically involves the thin film hydration technique .
Chemical Reactions Analysis
Sodium methyl N-retinoyl-L-cysteoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the retinoic acid or cysteine moieties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of sodium methyl N-retinoyl-L-cysteoate involves its ability to form micelles, which can encapsulate hydrophobic drugs and enhance their solubility and stability . The micelles can target specific cells or tissues, allowing for more efficient drug delivery and reduced systemic toxicity . The molecular targets and pathways involved in its action include the interaction with cell membranes and the release of encapsulated drugs in response to specific stimuli .
Comparison with Similar Compounds
Sodium methyl N-retinoyl-L-cysteoate can be compared to other similar compounds, such as:
Properties
CAS No. |
1161832-04-7 |
|---|---|
Molecular Formula |
C24H34NNaO6S |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
sodium;(2R)-2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-methoxy-3-oxopropane-1-sulfonate |
InChI |
InChI=1S/C24H35NO6S.Na/c1-17(12-13-20-19(3)11-8-14-24(20,4)5)9-7-10-18(2)15-22(26)25-21(23(27)31-6)16-32(28,29)30;/h7,9-10,12-13,15,21H,8,11,14,16H2,1-6H3,(H,25,26)(H,28,29,30);/q;+1/p-1/b10-7+,13-12+,17-9+,18-15+;/t21-;/m0./s1 |
InChI Key |
UDNDGNMOQGQRJT-LMEXKMPTSA-M |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)OC)/C)/C.[Na+] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CS(=O)(=O)[O-])C(=O)OC)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















